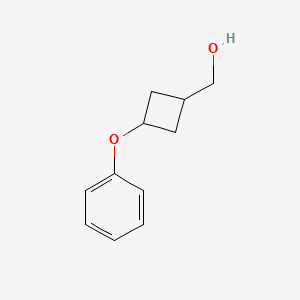
(3-Phenoxycyclobutyl)methanol
Übersicht
Beschreibung
(3-Phenoxycyclobutyl)methanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Phenoxycyclobutyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 1263283-76-6
- Molecular Formula: CHO
- Molecular Weight: 190.24 g/mol
This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. It has been noted for its ability to modulate pathways related to cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth in cancer models.
- Receptor Interaction: It may bind to various receptors, influencing signaling pathways that regulate cellular functions.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity: Preliminary studies indicate significant efficacy against various cancer cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells.
- Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
- Antimicrobial Properties: Research suggests potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Biochemical Pathways
The compound's interactions with biochemical pathways are critical for its biological effects. It has been shown to influence:
- Cell Cycle Regulation: By inhibiting key enzymes, it can induce cell cycle arrest in cancer cells.
- Apoptotic Pathways: The compound may promote apoptosis in malignant cells through mitochondrial pathways.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability. Its absorption, distribution, metabolism, and excretion (ADME) profiles are under investigation to determine optimal dosing regimens.
Case Studies
-
In Vitro Studies:
- A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
-
Animal Models:
- In murine models of cancer, administration of the compound led to a significant decrease in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses.
Data Tables
| Study Type | Cell Line | Concentration (µM) | Viability Reduction (%) | Notes |
|---|---|---|---|---|
| In Vitro | MCF-7 | 10 | 30 | Significant reduction observed |
| In Vitro | KB | 25 | 45 | Higher efficacy at increased doses |
| Animal Model | Murine | 50 | 60 | Tumor size reduction noted |
Eigenschaften
IUPAC Name |
(3-phenoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-9-6-11(7-9)13-10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORXCKWCCCENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















